2-(2-氨基-5-(4-甲氧基苯基)嘧啶-4-基)-5-((2-甲烯丙基)氧基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

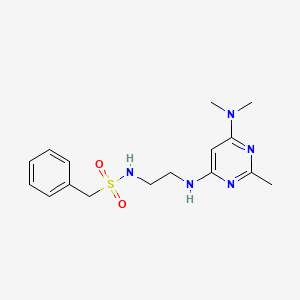

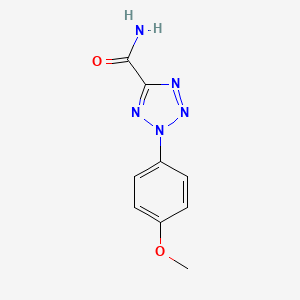

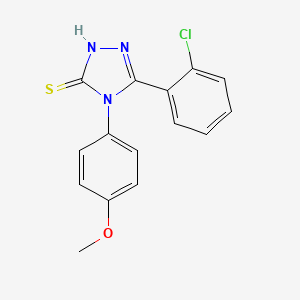

The compound "2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol" is a pyrimidine derivative, which is a class of compounds that have shown a range of biological activities, including antiviral and anticancer properties. Pyrimidine derivatives are often explored for their potential as therapeutic agents due to their ability to interact with various biological targets.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods, including multicomponent reactions and cyclization processes. For instance, a related compound, 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine, was synthesized using an Ullmann reaction, which is a type of coupling reaction that forms carbon-carbon bonds between phenols and halides . Another method described the synthesis of 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives through a sequential multicomponent reaction involving 1,3-indandione, aromatic aldehydes, and guanidine hydrochloride . These methods highlight the versatility and adaptability of pyrimidine synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered ring containing two nitrogen atoms. The substitution pattern on the pyrimidine ring can significantly influence the compound's electronic structure and biological activity. For example, the introduction of a methoxy group can affect the electron distribution within the molecule, potentially altering its reactivity and interaction with biological targets . The crystal structure of related compounds has been studied, revealing that the pyrimidine ring can form planar structures, and substituents can show significant displacements from this plane .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including alkylation, cyclization, and coupling reactions. These reactions can be used to introduce different functional groups into the pyrimidine core, thereby modifying its properties. For example, the alkylation of 2,4-diamino-6-hydroxypyrimidines with different alkylating agents has been used to produce a range of substituted pyrimidines with potential antiviral activity . The acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)pyrimidin-2-amine with phenols has been employed to synthesize 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the pyrimidine ring. These properties are crucial for the compound's pharmacokinetic profile and its suitability as a drug candidate. The electronic structure, including the molecular electrostatic potential and frontier molecular orbitals, can be studied using quantum chemical computational methods to predict reactivity and interaction with biological targets . Additionally, the hydrogen bonding patterns observed in the crystal structures of pyrimidine derivatives can provide insights into their potential for forming stable complexes with biological macromolecules .

科学研究应用

醛糖还原酶抑制剂和抗氧化活性

与目标化合物具有相似嘧啶核心的吡啶并[1,2-a]嘧啶-4-酮衍生物已被确认为选择性醛糖还原酶抑制剂,表现出微摩尔至亚微摩尔活性的水平。这些化合物还显示出显着的抗氧化特性,特别是衍生物显示出增强的活性。这些分子中的酚或邻苯二酚羟基对其药效团识别和活性至关重要,表明在控制糖尿病并发症和氧化应激相关疾病中具有潜在的应用 (La Motta 等人,2007 年).

抗真菌应用

4-甲氧基-N, N-二甲基-6-(苯硫基)嘧啶-2-胺的衍生物已证明对曲霉和黑曲霉具有抗真菌作用。抗真菌效力因化合物而异,特定衍生物显示出更高的有效性。这表明嘧啶衍生物根据其取代基可以开发成抗真菌剂,突出了另一个潜在的应用领域 (Jafar 等人,2017 年).

抗癌活性

与本化合物在结构上相关的化合物,例如 2-甲氧基-4-((4-甲氧基苯亚基)-甲基)-苯酚,已被合成并测试其抗癌活性。虽然具体的活性和有效性可能有所不同,但人们有兴趣探索这些化合物抑制癌细胞生长的潜力,特别是在乳腺癌细胞系中。这一研究领域表明,本化合物有可能被研究其抗癌特性 (Sukria 等人,2020 年).

缓蚀

香草醛席夫碱衍生物,包括那些含有嘧啶环的衍生物,已对其在酸性条件下对低碳钢的吸附特性和缓蚀作用进行了评估。这些研究表明,特定的结构特征可以显着影响它们作为缓蚀剂的功效,可能在材料保护和保存中提供应用 (Satpati 等人,2020 年).

酶活性的双重抑制剂

噻吩并[2,3-d]嘧啶衍生物已被合成并确定为胸苷酸合成酶和二氢叶酸还原酶的有效双重抑制剂,这些酶对于 DNA 合成和细胞增殖至关重要。鉴于这些酶在肿瘤生长和增殖中的重要性,这些发现表明在癌症治疗中具有潜在的应用 (Gangjee 等人,2008 年).

属性

IUPAC Name |

2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-13(2)12-27-16-8-9-17(19(25)10-16)20-18(11-23-21(22)24-20)14-4-6-15(26-3)7-5-14/h4-11,25H,1,12H2,2-3H3,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRGBLOXXLPHPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=C(C=C3)OC)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3008330.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B3008331.png)

![N-(2,3-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3008338.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B3008340.png)

![3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B3008348.png)